molecular formula C16H18F3N3OS2 B2873214 2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392301-15-4

2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2873214
CAS No.: 392301-15-4
M. Wt: 389.46
InChI Key: YGCYOUBRVUGJSV-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, a scaffold recognized for its significant potential in medicinal chemistry and oncology research. This compound features a 1,3,4-thiadiazole core substituted with a 2-ethylbutanamide group and a (4-(trifluoromethyl)benzyl)thio moiety. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. Compounds based on the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) framework have been identified as potent dual inhibitors of abl and src tyrosine kinases, which are critical targets in cancer research and drug discovery . Research into structurally related 1,3,4-thiadiazole derivatives has demonstrated promising anticancer activity in vitro, particularly against breast cancer cell lines (such as MDA-MB-231), with some analogs exhibiting superior potency to established reference drugs in preclinical models . The mechanism of action for this chemical series is associated with negative allosteric modulation, potentially leading to state-dependent inhibition of target proteins . This reagent is intended for research purposes only, specifically for use in biochemical assays, cell-based studies, and as a reference standard in the development of novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-ethyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS2/c1-3-11(4-2)13(23)20-14-21-22-15(25-14)24-9-10-5-7-12(8-6-10)16(17,18)19/h5-8,11H,3-4,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYOUBRVUGJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a derivative of the 1,3,4-thiadiazole class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties through a review of recent research findings.

Structure and Properties

The compound's structure features a thiadiazole ring linked to an ethyl and butanamide chain with a trifluoromethylbenzyl substituent. The presence of these functional groups is believed to enhance its biological activity.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamideE. coli32 µg/mL
2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamideS. aureus16 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For instance, a series of related compounds demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation.

CompoundCancer Cell LineIC50 (µM)
2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamideHeLa0.95
Sorafenib (reference drug)HeLa7.91

In vitro studies have shown that derivatives with substitutions on the thiadiazole ring significantly enhance anticancer activity compared to standard treatments .

Anti-inflammatory Activity

Recent studies have also indicated that thiadiazole derivatives possess anti-inflammatory properties. The compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria. The results showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Mechanism
In a detailed investigation into the anticancer mechanisms of thiadiazole derivatives, flow cytometry revealed that treated HeLa cells underwent significant apoptosis compared to untreated controls. The study highlighted the role of the thiadiazole ring in enhancing binding affinity to cellular targets involved in cancer progression .

Scientific Research Applications

2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound with a unique molecular structure, holding potential in various scientific fields. The compound is characterized by trifluoromethyl and thiadiazolyl moieties, which are often associated with biological activity and chemical reactivity.

Molecular Structure and Properties
The molecular formula of 2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is and its molecular weight is approximately 389.46 g/mol. Key physical and chemical properties can be found in PubChem.

Synthesis
The synthesis of 2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of appropriate precursors, requiring careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Potential Applications
2-Ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide has potential applications in:

  • Pharmaceutical research
  • Agrochemical development
  • Material science

Further research is needed to fully explore these applications and assess efficacy and safety profiles in relevant fields.

Role of Trifluoromethyl Group

The trifluoromethyl group (CF3) is of particular interest in drug design due to its ability to enhance the biological activity of molecules [1, 2, 5]. Incorporating a trifluoromethyl group into a molecule can modify its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical for drug efficacy.

Thiadiazole Derivatives as Anticancer Agents

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name / ID Key Substituents Biological Activity / Application Key Findings References
2-ethyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (Target Compound) 4-(Trifluoromethyl)benzylthio, 2-ethylbutanamide Not explicitly reported (inference: kinase inhibition, anticancer potential) Trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) Benzylthio, 4-(trifluoromethyl)phenylacetamide Anticancer (MDA-MB-231, PC3, U87 cell lines) IC₅₀ values ranging from 1.2–8.7 µM; dual inhibition of abl/src kinases
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide 4-Bromophenyl, benzoylaminoethylamide Structural studies; inferred antifungal/antibacterial activity Crystal structure resolved; bromine enhances halogen bonding
5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) Ethylsulfonyl, 4-chlorophenyl, trifluoromethyl-thiadiazole Pharmaceutical intermediate (patented) Sulfonyl group improves solubility; trifluoromethyl optimizes target engagement
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Piperidinylethylthio, benzamide Acetylcholinesterase inhibition (Alzheimer’s research) IC₅₀ values: 0.8–12.4 µM; bulky substituents enhance enzyme binding

Substituent Effects on Activity

  • Trifluoromethyl (CF₃): Present in the target compound and compound P2 , this group increases lipophilicity and resistance to oxidative metabolism, improving bioavailability .
  • Benzylthio vs.
  • Halogenated Aryl Groups: Bromine (in ) and chlorine (in P2 ) improve halogen bonding with biological targets, increasing potency.

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